tert-Butyl N-hydroxycarbamate (CAS 36016-38-3) is a stable, crystalline solid that serves as a key synthetic building block for the controlled introduction of the hydroxylamine moiety. Unlike inorganic hydroxylamine salts, it offers excellent solubility in common organic solvents, facilitating its use in a wide range of reaction conditions. The tert-butoxycarbonyl (Boc) protecting group provides significant stability, allowing for precise, predictable reactivity and simplified handling compared to the unstable free base, making it a preferred reagent in multi-step pharmaceutical and fine chemical synthesis.
Attempting to substitute tert-Butyl N-hydroxycarbamate with seemingly cheaper alternatives like hydroxylamine hydrochloride (NH2OH·HCl) often fails in practice, leading to increased process complexity and lower yields. Hydroxylamine salts have poor solubility in common organic solvents, complicating homogeneous reaction conditions. Their use requires the addition of a stoichiometric base to liberate the free nucleophile, which can introduce competing side reactions and complicate workup procedures. The unprotected hydroxylamine is also less stable, offering a less controlled and less selective reactivity profile compared to the precisely masked reactivity of the Boc-protected form, making tert-Butyl N-hydroxycarbamate the more reliable choice for reproducible, high-yielding transformations.
The N-Boc protecting group is readily cleaved under acidic conditions, providing crucial orthogonality with protecting groups sensitive to hydrogenolysis, such as benzyl (Bn) ethers or benzyl carbamates (Cbz). A common alternative, N-benzyl protected hydroxylamine, requires deprotection via catalytic hydrogenolysis, a method that is incompatible with molecules containing other reducible functional groups like alkenes or alkynes. The use of tert-Butyl N-hydroxycarbamate allows for the selective deprotection of the hydroxylamine without compromising these sensitive moieties.
| Evidence Dimension | Protecting Group Cleavage Condition |
| Target Compound Data | Acid-labile (e.g., TFA, HCl); stable to hydrogenolysis and most bases. |
| Comparator Or Baseline | N-Benzyl-hydroxylamine: Cleaved by hydrogenolysis (e.g., H2/Pd-C); stable to acid. |
| Quantified Difference | Qualitatively different cleavage conditions, enabling orthogonal strategies. |
| Conditions | Multi-step synthesis of complex molecules with diverse functional groups. |
This orthogonality is a critical factor in synthetic route design, making this compound the correct choice for synthesizing complex molecules with hydrogen-sensitive groups.
tert-Butyl N-hydroxycarbamate is a documented, high-efficiency precursor for the synthesis of O-substituted hydroxylamines from alcohols. A two-step protocol involving O-alkylation with alcohol mesylates followed by acidic N-deprotection provides the target O-substituted hydroxylamines in good to excellent overall yields. For a range of primary and secondary alcohols, this method delivered the final products in 64-88% overall yield, demonstrating a reliable and reproducible procurement choice for this transformation.
| Evidence Dimension | Overall Yield (2 steps from alcohol) |
| Target Compound Data | 64-88% |
| Comparator Or Baseline | Alternative multi-step routes from alcohols. |
| Quantified Difference | Provides a documented high-yield pathway. |
| Conditions | O-alkylation with alcohol mesylates using DBU, followed by N-deprotection with HCl in diethyl ether. |
For labs needing to synthesize diverse O-alkyl hydroxylamines, this compound provides a proven, high-yield entry point, reducing development time and improving material throughput.
Compared to inorganic hydroxylamine salts or the unstable free base, tert-Butyl N-hydroxycarbamate offers superior handling and processability attributes critical for reproducibility and scale-up. It is a stable, crystalline solid that can be stored at room temperature and weighed accurately. Furthermore, it is soluble in common organic solvents like ethanol, acetone, and THF, but only slightly soluble in water, which is the inverse of hydroxylamine hydrochloride. This solubility profile is highly advantageous for performing reactions in standard organic media without requiring phase-transfer catalysts or biphasic systems.
| Evidence Dimension | Physical State & Solubility |
| Target Compound Data | Stable, white crystalline solid; Soluble in common organic solvents. |
| Comparator Or Baseline | Hydroxylamine Hydrochloride: Crystalline solid; Poorly soluble in most organic solvents, soluble in water. |
| Quantified Difference | Opposite solubility profile, enabling use in standard organic process streams. |
| Conditions | Standard laboratory and process chemistry workflows. |
These physical properties simplify reaction setup, improve process control and reproducibility, and reduce the challenges associated with handling hygroscopic or poorly soluble reagents.
This compound is the indicated choice for multi-step syntheses where a hydroxylamine moiety must be introduced into a substrate containing functional groups sensitive to hydrogenolysis, such as alkenes, alkynes, or benzyl ethers. The acid-labile nature of the Boc group allows for selective deprotection late in the synthetic sequence without damaging these other functionalities.
For projects in medicinal chemistry or materials science requiring a diverse set of O-substituted hydroxylamines, this reagent serves as a highly effective and reliable starting material. Following the documented high-yield conversion from alcohols, it enables the efficient production of libraries of derivatives for screening and development.
In process development, automated synthesis platforms, or any workflow where consistency is paramount, the superior handling properties of tert-Butyl N-hydroxycarbamate make it a preferred reagent. Its status as a stable, non-hygroscopic solid with excellent organic solvent solubility simplifies reaction setup and ensures batch-to-batch reproducibility, unlike inorganic salt alternatives.
Irritant